molecular formula C58H58N2O8 B15045295 4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) CAS No. 5308-92-9

4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate)

Cat. No.: B15045295
CAS No.: 5308-92-9
M. Wt: 911.1 g/mol
InChI Key: TUURDWYVPMIMQB-UHFFFAOYSA-N
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Description

4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-butylbenzoic acid, which is then converted into its corresponding acid chloride. This intermediate reacts with 4,5-diamino-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl to form the desired product through a series of condensation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) has several scientific research applications:

    Materials Science: This compound can be used in the development of novel polymers and materials with unique thermal and mechanical properties.

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s behavior in biological systems and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Another compound with a similar anthracene core but different functional groups.

    4,4’-((5-carboxy-1,3-phenylene)bis(oxy))dibenzoic acid: A compound with similar aromatic structures but different substituents.

Uniqueness

What sets 4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and potentially in medicinal chemistry .

Properties

CAS No.

5308-92-9

Molecular Formula

C58H58N2O8

Molecular Weight

911.1 g/mol

IUPAC Name

[4,5-bis[(4-butylbenzoyl)amino]-8-(4-butylbenzoyl)oxy-9,10-dioxoanthracen-1-yl] 4-butylbenzoate

InChI

InChI=1S/C58H58N2O8/c1-5-9-13-37-17-25-41(26-18-37)55(63)59-45-33-35-47(67-57(65)43-29-21-39(22-30-43)15-11-7-3)51-49(45)53(61)50-46(60-56(64)42-27-19-38(20-28-42)14-10-6-2)34-36-48(52(50)54(51)62)68-58(66)44-31-23-40(24-32-44)16-12-8-4/h17-36H,5-16H2,1-4H3,(H,59,63)(H,60,64)

InChI Key

TUURDWYVPMIMQB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)OC(=O)C4=CC=C(C=C4)CCCC)C(=O)C5=C(C=CC(=C5C3=O)NC(=O)C6=CC=C(C=C6)CCCC)OC(=O)C7=CC=C(C=C7)CCCC

Origin of Product

United States

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